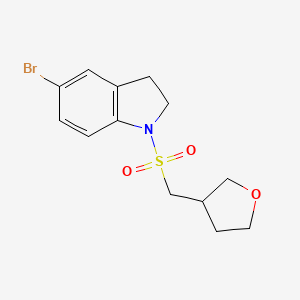
5-Bromo-1-(oxolan-3-ylmethylsulfonyl)-2,3-dihydroindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-(oxolan-3-ylmethylsulfonyl)-2,3-dihydroindole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely used in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-(oxolan-3-ylmethylsulfonyl)-2,3-dihydroindole is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in cell growth and proliferation. The compound has been shown to inhibit the activity of topoisomerase I and II, which are enzymes that are essential for DNA replication and repair. It has also been shown to inhibit the activity of heat shock protein 90 (Hsp90), which is a chaperone protein that is involved in the folding and stabilization of various oncogenic proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-1-(oxolan-3-ylmethylsulfonyl)-2,3-dihydroindole have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound induces cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to inhibit tumor growth in xenograft models of breast cancer and leukemia. In vivo studies have shown that the compound has low toxicity and is well-tolerated by animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Bromo-1-(oxolan-3-ylmethylsulfonyl)-2,3-dihydroindole is its potent anti-tumor activity, which makes it a promising lead compound for the development of new anti-cancer drugs. Another advantage is its relatively low toxicity, which makes it a safe compound for in vivo studies. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Another limitation is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on 5-Bromo-1-(oxolan-3-ylmethylsulfonyl)-2,3-dihydroindole. One direction is the development of new analogs with improved potency and solubility. Another direction is the investigation of the compound's mechanism of action and its role in various biological processes. Additionally, the compound could be used as a tool compound for the identification of new drug targets and the development of new therapeutic strategies for cancer and other diseases. Finally, the compound could be used as a building block for the synthesis of novel materials with unique properties.
Synthesemethoden
The synthesis of 5-Bromo-1-(oxolan-3-ylmethylsulfonyl)-2,3-dihydroindole involves the reaction of 3-(bromomethyl)oxirane with 2,3-dihydroindole-2-one in the presence of potassium carbonate. The reaction takes place in acetonitrile, and the product is obtained after purification by column chromatography. The yield of the product is around 50%, and the purity is confirmed by NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-(oxolan-3-ylmethylsulfonyl)-2,3-dihydroindole has been extensively studied for its potential applications in various fields, including medicinal chemistry, chemical biology, and material science. In medicinal chemistry, this compound has been found to exhibit potent anti-tumor activity against various cancer cell lines, including breast cancer, leukemia, and lung cancer. In chemical biology, it has been used as a tool compound to study the role of indole derivatives in various biological processes, such as protein-protein interactions and enzyme inhibition. In material science, it has been used as a building block for the synthesis of novel polymers and materials with unique properties.
Eigenschaften
IUPAC Name |
5-bromo-1-(oxolan-3-ylmethylsulfonyl)-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3S/c14-12-1-2-13-11(7-12)3-5-15(13)19(16,17)9-10-4-6-18-8-10/h1-2,7,10H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFORPQLQMFKIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CS(=O)(=O)N2CCC3=C2C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(oxolan-3-ylmethylsulfonyl)-2,3-dihydroindole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

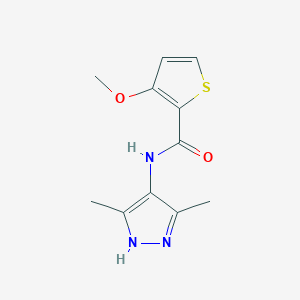
![6-chloro-4-N-[2-(2-phenylphenoxy)ethyl]pyrimidine-2,4-diamine](/img/structure/B7553708.png)
![methyl N-[2-[ethyl-[2-(methylamino)-2-oxoethyl]amino]-2-oxoethyl]-N-methylcarbamate](/img/structure/B7553711.png)

![1-[1-(2-Bromoprop-2-enyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7553730.png)
![(E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B7553759.png)
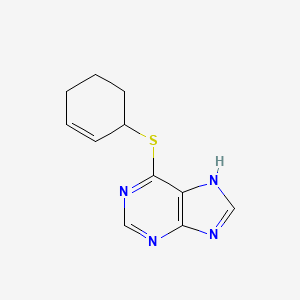
![1-[2-[4-(2-Oxopyrrolidin-1-yl)phenoxy]acetyl]-1,4-diazepan-5-one](/img/structure/B7553776.png)
![7-Bromo-2-[(3-phenylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7553779.png)
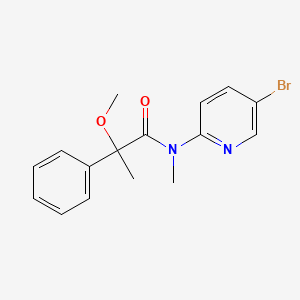
![1-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B7553785.png)
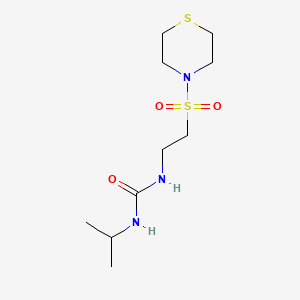
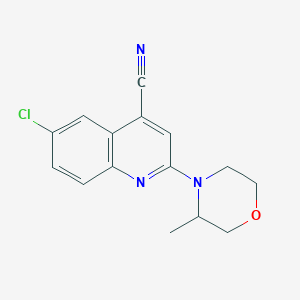
![N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7553804.png)